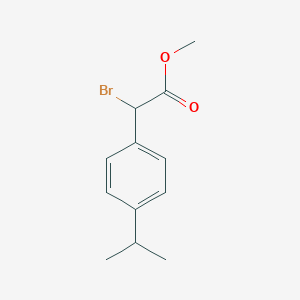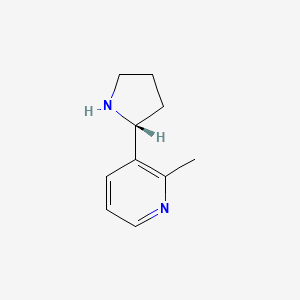
Cobalt(3+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(3+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;hexafluorophosphate: is a coordination compound that features cobalt in the +3 oxidation state The compound is characterized by the presence of a pentamethylcyclopentadienyl ligand and a hexafluorophosphate counterion
准备方法
Synthetic Routes and Reaction Conditions:
-
Pentamethylcyclopentadiene Synthesis:
Starting Material: Cyclopentadiene
Reagents: Methylating agents such as methyl bromide
-
Cobalt Complex Formation:
Starting Material: Cobalt(III) salts
Reagents: 1,2,3,4,5-pentamethylcyclopentadiene and hexafluorophosphate salts
Industrial Production Methods:
- The industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the cobalt center is further oxidized.
Reduction: Reduction reactions can reduce the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the pentamethylcyclopentadienyl ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(IV) complexes, while reduction may produce cobalt(II) complexes .
科学研究应用
Chemistry:
- The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization .
Biology:
- It is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI) .
Medicine:
- Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA .
Industry:
作用机制
Mechanism:
- The compound exerts its effects through coordination chemistry, where the cobalt center interacts with various substrates. The pentamethylcyclopentadienyl ligand stabilizes the cobalt center, allowing it to participate in catalytic cycles .
Molecular Targets and Pathways:
- In biological systems, the compound can target DNA and proteins, leading to potential therapeutic effects. In catalytic applications, it interacts with organic substrates to facilitate chemical transformations .
相似化合物的比较
- Cobalt(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;hexafluorophosphate
- Cobalt(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;trichloride
- Cobalt(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;tetrafluoroborate
Uniqueness:
- The hexafluorophosphate counterion in the compound provides unique solubility and stability properties compared to other similar compounds. This makes it particularly useful in specific catalytic and industrial applications .
属性
分子式 |
C20H30CoF6P |
|---|---|
分子量 |
474.3 g/mol |
IUPAC 名称 |
cobalt(3+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;hexafluorophosphate |
InChI |
InChI=1S/2C10H15.Co.F6P/c2*1-7-6-10(4,5)9(3)8(7)2;;1-7(2,3,4,5)6/h2*1-5H3;;/q2*-1;+3;-1 |
InChI 键 |
SLXXKVLEOHCXPF-UHFFFAOYSA-N |
规范 SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.F[P-](F)(F)(F)(F)F.[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)
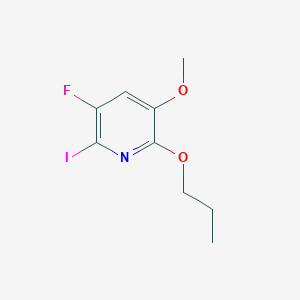
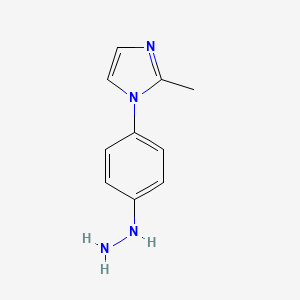
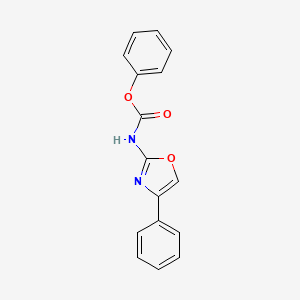

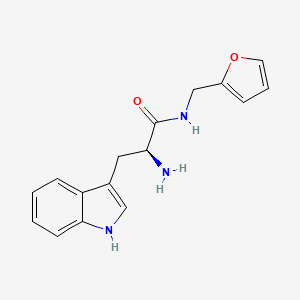
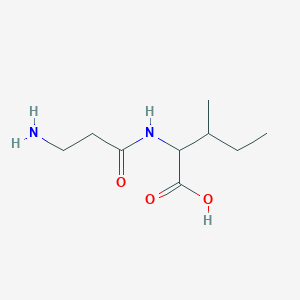
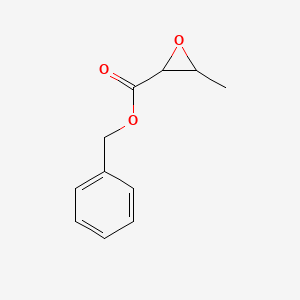
![Imidazo[1,2-a]quinoxaline-8-carbaldehyde](/img/structure/B13890699.png)
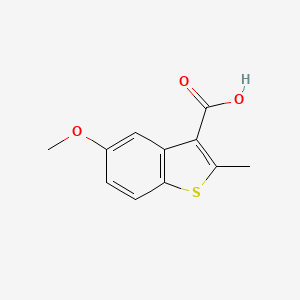
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)
